Ampicilloic Acid
Overview
Description
Ampicilloic Acid is a chemical compound with the molecular formula C16H21N3O5S . It has an average mass of 367.420 Da and a mono-isotopic mass of 367.120178 Da . It is an impurity of Ampicillin, an antibiotic used for the treatment of various bacterial infections .
Synthesis Analysis
The synthesis of Ampicilloic Acid involves complex chemical reactions. A study on the degradation of ampicillin, a β-lactam antibiotic, revealed that Cu(II)-catalyzed hydrolysis plays a key role in antibiotic degradation . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Molecular Structure Analysis
Ampicilloic Acid has 4 defined stereocentres . The molecular structure of Ampicilloic Acid is complex, with multiple functional groups including amino, carboxyl, and thiazolidine groups .
Chemical Reactions Analysis
The degradation of Ampicilloic Acid involves both hydrolysis and oxidation. The Cu(II)-catalyzed degradation of ampicillin, a typical β-lactam antibiotic, was evaluated under various environmental conditions . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Physical And Chemical Properties Analysis
Ampicilloic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 707.1±60.0 °C at 760 mmHg, and a flash point of 381.4±32.9 °C . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Fluorimetric Assay in Bacterial Enzyme Activity
Ampicilloic acid has been utilized in modified fluorimetric assays for estimating concentrations of sodium ampicilloate. This approach aids in detecting beta-lactamase and penicillin acylase activity in bacteria. The study by Baker (1997) demonstrates the application of ampicilloic acid in bioassays to measure enzyme activity in bacterial organisms, providing insights into their resistance mechanisms against penicillin-based antibiotics (Baker, 1997).
Structural Analysis in Antibiotics
Bird et al. (1983) investigated the structure of metabolites formed from ampicillin, highlighting the importance of ampicilloic acid in understanding antibiotic transformations. This research contributes to the understanding of antibiotic behavior and stability, which is crucial for pharmaceutical development (Bird et al., 1983).
Affinity Chromatography in Enzyme Purification
The use of an ampicilloic acid-polymer matrix in affinity chromatography for purifying penicillinase was demonstrated by Kumar et al. (1996). This application of ampicilloic acid underscores its role in biochemical techniques for isolating and studying enzymes (Kumar et al., 1996).
NMR Monitoring in Drug Analysis
Shamsipur et al. (2002) explored the use of NMR for monitoring ampicillin and its related substances, including ampicilloic acid. This study presents an innovative approach to drug analysis, offering a less intrusive and more efficient method than traditional techniques (Shamsipur et al., 2002).
Copper(II) Ion Complexation Studies
Sher et al. (1993) conducted a study on the complexation of copper(II) ions with ampicillin, where ampicilloic acid was a key component in understanding the interactions and stability of these complexes. Such research is pivotal in the field of coordination chemistry and its pharmaceutical applications (Sher et al., 1993).
Future Directions
The future directions of Ampicilloic Acid research could involve further investigation into its degradation mechanisms and potential applications. The study of Cu(II)-catalyzed degradation of ampicillin has important implications in predicting β-lactam antibiotic transformation and fate in the natural environment .
properties
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-MPPDQPJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186417 | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicilloic Acid | |
CAS RN |
32746-94-4 | |
Record name | Ampicilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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